

In-Depth Technical Guide: 2-((4-Fluorophenyl)amino)ethanol

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Compound of Interest

Compound Name: 2-((4-Fluorophenyl)amino)ethanol

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Abstract

This technical guide provides a comprehensive overview of 2-((4-

Fluorophenyl)amino)ethanol, a key intermediate in pharmaceutical synthesis. With a molecular weight of 155.17 g/mol, this compound serves as a versatile building block in the development of various therapeutic agents. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in drug discovery.

Core Compound Properties

2-((4-Fluorophenyl)amino)ethanol is an organic compound featuring a fluorinated phenyl ring attached to an aminoethanol moiety. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable component in medicinal chemistry.



Property	Value	Source
Molecular Weight	155.17 g/mol	[1]
Molecular Formula	C8H10FNO	[1][2]
CAS Number	140373-17-7	[1]
IUPAC Name	2-((4- fluorophenyl)amino)ethanol	
Synonyms	2-Amino-2-(4- fluorophenyl)ethanol	[1]
Purity	Typically ≥95%	[2]
Storage	2-8°C	[2]

Experimental Protocols Synthesis of 2-((4-Fluorophenyl)amino)ethanol

A common synthetic route to **2-((4-Fluorophenyl)amino)ethanol** involves the reaction of 4-fluoroaniline with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide. The following is a representative experimental protocol for the synthesis via nucleophilic substitution.

Materials:

- 4-Fluoroaniline
- 2-Bromoethanol
- Sodium carbonate (Na2CO3)
- Ethanol
- · Ethyl acetate
- Brine (saturated aqueous NaCl solution)



- Anhydrous magnesium sulfate (MgSO4)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoroaniline (1 equivalent) in ethanol.
- Addition of Base: Add sodium carbonate (2 equivalents) to the solution to act as a base and neutralize the hydrobromic acid formed during the reaction.
- Addition of Electrophile: To the stirred suspension, add 2-bromoethanol (1.2 equivalents)
 dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator.

 Dissolve the resulting residue in ethyl acetate and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-((4-Fluorophenyl)amino)ethanol.

Applications in Drug Development

2-((4-Fluorophenyl)amino)ethanol is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motif is found in molecules targeting a range of biological pathways. The fluorophenyl group can enhance metabolic stability and binding affinity to target proteins, while the aminoethanol side chain provides a handle for further chemical modifications.

This compound and its derivatives are of interest in the development of drugs for neurological and psychiatric disorders. For instance, fluorinated phenylalanines and related structures have applications as potential enzyme inhibitors and therapeutic agents.[3] The core structure of **2- ((4-Fluorophenyl)amino)ethanol** can be found in more complex molecules that are investigated for their potential antidepressant, anxiolytic, or antipsychotic properties.[4]

Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of **2-((4-Fluorophenyl)amino)ethanol** from 4-fluoroaniline and 2-bromoethanol.



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Caption: Synthetic workflow for 2-((4-Fluorophenyl)amino)ethanol.

This guide provides foundational knowledge for researchers and professionals working with **2- ((4-Fluorophenyl)amino)ethanol**, highlighting its synthesis and potential in the landscape of modern drug discovery.

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